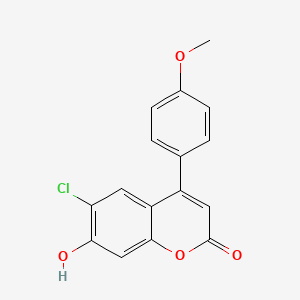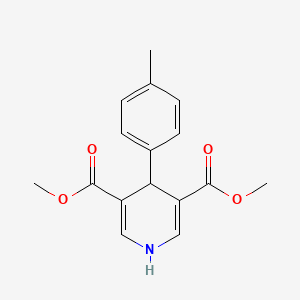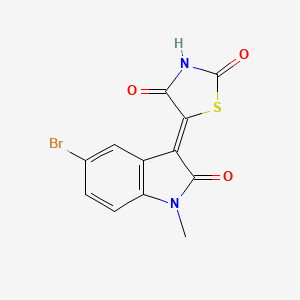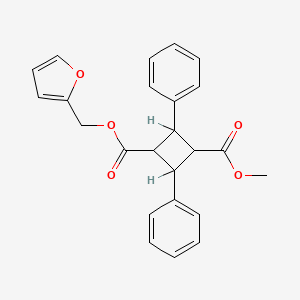
6-chloro-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one
説明
6-chloro-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one, also known as flavokawain B (FKB), is a naturally occurring chalcone found in the roots of kava plants. FKB has gained attention in the scientific community due to its potential therapeutic properties.
作用機序
The mechanism of action of FKB is not fully understood. However, studies have suggested that FKB may exert its effects through the modulation of various signaling pathways. FKB has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation. FKB has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
FKB has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that FKB has anti-cancer effects against a variety of cancer cell lines, including breast, lung, and prostate cancer. FKB has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. FKB has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using FKB in lab experiments is that it is a naturally occurring compound and can be extracted from kava roots. This makes it an attractive alternative to synthetic compounds. However, one limitation of using FKB in lab experiments is that it can be difficult to obtain in large quantities. Additionally, the effects of FKB may vary depending on the source of the kava roots and the extraction method used.
将来の方向性
There are several future directions for research on FKB. One area of interest is the potential use of FKB in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and treatment duration of FKB in these conditions. Another area of interest is the potential use of FKB in combination with other compounds to enhance its therapeutic effects. Finally, more research is needed to understand the mechanism of action of FKB and how it exerts its therapeutic effects.
Conclusion
In conclusion, FKB is a naturally occurring chalcone found in kava roots that has potential therapeutic properties. It has been studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. FKB may be useful in the treatment of a variety of diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of FKB as a therapeutic agent.
科学的研究の応用
FKB has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial effects. FKB has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
6-chloro-7-hydroxy-4-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO4/c1-20-10-4-2-9(3-5-10)11-7-16(19)21-15-8-14(18)13(17)6-12(11)15/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEXYUTXLTZVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(4-methoxyphenyl)-2-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B3924429.png)
![4-chloro-N-{4-[(4-nitrophenyl)amino]butyl}benzenesulfonamide](/img/structure/B3924434.png)

![N-(3-methoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B3924450.png)

![3-methoxy-6-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B3924477.png)
![1-(2-furoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B3924489.png)


![N-(3,4-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B3924517.png)

![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3924528.png)
![N-(2,6-dichlorophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B3924530.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-2-(4-methoxy-2,5-dimethylbenzylidene)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3924538.png)